2-Phenylcyclohexanol

Descripción

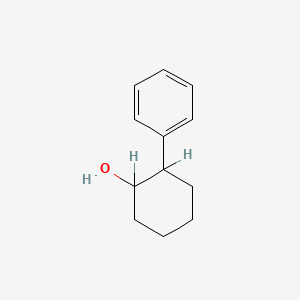

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-phenylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIBYZBZXNWTPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041446 | |

| Record name | 2-Phenylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Chem Service MSDS] | |

| Record name | 2-Phenylcyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19675 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1444-64-0, 16201-63-1 | |

| Record name | 2-Phenylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1444-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001444640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC245088 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-PHENYLCYCLOHEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIS-2-PHENYL-1-CYCLOHEXANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Phenylcyclohexanol structure and stereochemistry

An In-depth Technical Guide to the Structure and Stereochemistry of 2-Phenylcyclohexanol

Abstract

This technical guide provides a comprehensive exploration of this compound, a pivotal chiral molecule in modern synthetic chemistry. We delve into the foundational principles of its stereochemistry, detailing the structural nuances of its four distinct stereoisomers. This document outlines robust, field-proven methodologies for both the stereoselective synthesis and the chiral resolution of this compound, with an emphasis on the causal factors governing stereochemical outcomes. Furthermore, we present a detailed guide to the spectroscopic characterization of these isomers, enabling researchers to unambiguously determine their structure and purity. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile chiral auxiliary.

The Architectural Foundation: Structure and Stereoisomerism

This compound is a disubstituted cycloalkane featuring a phenyl group and a hydroxyl group on adjacent carbon atoms (C1 and C2). The presence of these two stereogenic centers gives rise to a total of four possible stereoisomers (2n, where n=2). These isomers exist as two pairs of enantiomers. The critical distinguishing feature between these pairs is their diastereomeric relationship, defined as cis or trans based on the relative orientation of the two substituents.

-

Trans Isomers : The hydroxyl (-OH) and phenyl (-C₆H₅) groups are on opposite faces of the cyclohexane ring. This pair consists of the (1R,2S) and (1S,2R) enantiomers.

-

Cis Isomers : The hydroxyl and phenyl groups are on the same face of the ring. This pair consists of the (1R,2R) and (1S,2S) enantiomers.

The stereochemical integrity of this compound is paramount, as its utility as a chiral auxiliary in asymmetric synthesis depends entirely on the use of a single, pure enantiomer.[1][2] The enantiomers of trans-2-phenylcyclohexanol are particularly valuable and have been employed in a wide array of stereoselective transformations.[1][2][3]

Conformational Analysis: The Energetic Landscape

The stereochemical behavior of this compound is governed by the conformational preferences of the cyclohexane ring. To minimize steric strain, the bulky phenyl group overwhelmingly prefers an equatorial position in the stable chair conformation. This preference dictates the orientation of the hydroxyl group.

-

Trans Isomers (e.g., (1R,2S)) : For the phenyl group to be equatorial, the hydroxyl group must also be in an equatorial position. This (diequatorial) conformation is the most stable state for the trans isomer.

-

Cis Isomers (e.g., (1S,2S)) : For the phenyl group to be equatorial, the hydroxyl group is forced into an axial position. This (equatorial, axial) arrangement is the most stable conformation for the cis isomer.

These conformational differences are not merely theoretical; they have profound and measurable consequences on the molecule's spectroscopic properties, particularly in ¹H NMR, which will be discussed in Section 3.

Stereoisomer Relationships

The relationship between the four stereoisomers is crucial for understanding their synthesis and separation.

Figure 1: Stereochemical relationships between the isomers of this compound.

Synthesis and Purification: Accessing Stereopure Material

The practical application of this compound hinges on the ability to produce it in an enantiomerically pure form. This can be achieved through two primary strategies: direct asymmetric synthesis or the resolution of a racemic mixture.

Racemic Synthesis: The Starting Point

A common and efficient method for preparing racemic trans-2-phenylcyclohexanol involves the copper-catalyzed ring-opening of cyclohexene oxide with a phenyl Grignard reagent.[3][4] The reaction mechanism favors an anti-addition, leading to the preferential formation of the trans diastereomer.

Experimental Protocol: Synthesis of Racemic trans-2-Phenylcyclohexanol [3]

-

Grignard Reagent Preparation : In a 3-L, three-necked flask under a nitrogen atmosphere, charge magnesium turnings (35.3 g, 1.47 mol) and 170 mL of dry tetrahydrofuran (THF).

-

Add a solution of bromobenzene (155 mL, 1.47 mol) in 250 mL of dry THF dropwise to initiate the formation of phenylmagnesium bromide. After the addition is complete, add 1 L of dry THF.

-

Copper Catalysis and Ring Opening : Cool the Grignard solution to -30°C. Add purified copper(I) chloride (6.53 g, 0.066 mol).

-

Stir the resulting mixture for 10 minutes, then add a solution of cyclohexene oxide (101 mL, 1.0 mol) in 100 mL of THF dropwise over 1.5 hours, maintaining the temperature at -30°C.

-

Workup : After the addition, allow the reaction mixture to warm to 0°C and stir for an additional 2 hours. Quench the reaction by the slow addition of 500 mL of a saturated aqueous solution of ammonium sulfate.

-

Isolation : Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Recrystallize the crude solid from pentane to afford pure racemic trans-2-phenylcyclohexanol.

Stereoselective Synthesis: The Sharpless Asymmetric Dihydroxylation Route

For direct access to a single enantiomer, the Sharpless Asymmetric Dihydroxylation (AD) of 1-phenylcyclohexene is a powerful and reliable method.[1][5][6] This reaction utilizes a chiral osmium catalyst to deliver two hydroxyl groups to a specific face of the alkene, creating a chiral diol with high enantiomeric excess. Subsequent selective reduction of the benzylic hydroxyl group yields the target enantiopure trans-2-phenylcyclohexanol.[1][5][7]

Causality : The choice of the chiral ligand (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL) in the AD-mix dictates the facial selectivity of the dihydroxylation, thereby determining which enantiomer of the diol is formed. This control is the cornerstone of the entire asymmetric sequence.

Experimental Protocol: Synthesis of (+)-(1S,2R)-trans-2-Phenylcyclohexanol [1]

-

Asymmetric Dihydroxylation : To a 3-L flask with mechanical stirring, add 375 mL of water. Sequentially add potassium ferricyanide (247 g, 0.75 mol), potassium carbonate (103.5 g, 0.75 mol), and AD-mix-β (350 g).

-

Cool the mixture to 0°C and add 1-phenylcyclohexene (39.5 g, 0.25 mol) dissolved in 375 mL of t-butanol.

-

Stir the reaction vigorously at 0°C for 24-36 hours until the reaction is complete (monitored by TLC/GC).

-

Workup : Add sodium sulfite (125 g) and stir for 1 hour. Extract the mixture with ethyl acetate (3 x 250 mL). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude (1R,2R)-1-phenylcyclohexane-1,2-diol.

-

Reductive Deoxygenation : In a 1-L flask under a nitrogen atmosphere, charge the crude diol and 250 mL of anhydrous ethanol.

-

Carefully add activated W-2 Raney Nickel (approx. 250 g slurry in ethanol). Caution : Raney Nickel is pyrophoric when dry and must be handled as a slurry.

-

Heat the mixture to reflux for 4-6 hours.

-

Isolation : Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water, dry the organic phase, and concentrate to yield the crude product.

-

Purification : Recrystallize from hexanes to afford enantiomerically pure (+)-(1S,2R)-trans-2-phenylcyclohexanol.

Figure 2: Workflow for the asymmetric synthesis of (+)-(1S,2R)-trans-2-phenylcyclohexanol.

Chiral Resolution: Enzymatic Kinetic Resolution

An alternative to asymmetric synthesis is the separation of a racemic mixture, a process known as resolution.[8] Enzymatic kinetic resolution is a highly efficient method that leverages the stereoselectivity of enzymes. For this compound, lipases are commonly used to selectively acylate one enantiomer, leaving the other unreacted.[3][4]

Causality : The enzyme's chiral active site accommodates one enantiomer of the alcohol much more readily than the other. This difference in binding and reaction rate allows for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting enantiomer (as the unreacted alcohol).

Experimental Protocol: Lipase-Catalyzed Resolution of (±)-trans-2-Phenylcyclohexanol [3]

-

Esterification Setup : Dissolve racemic trans-2-phenylcyclohexyl chloroacetate (prepared from the racemic alcohol) in a phosphate buffer solution.

-

Enzymatic Hydrolysis : Add a lipase, such as from Pseudomonas fluorescens (PFL), to the solution. The enzyme will selectively hydrolyze the chloroacetate ester of one enantiomer (e.g., the (1S,2R) ester) back to the alcohol, while leaving the other (e.g., the (1R,2S) ester) largely untouched.

-

Monitoring : Monitor the reaction progress to approximately 50% conversion to maximize both yield and enantiomeric excess of the separated products.

-

Separation : Stop the reaction and extract the mixture. The unreacted chloroacetate ester and the newly formed alcohol will have different polarities, allowing for their separation by column chromatography.

-

Final Hydrolysis : The separated, enantiomerically enriched chloroacetate ester can then be hydrolyzed (e.g., with NaOH) to yield the other enantiomer of the alcohol.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential to confirm the identity, diastereomeric ratio, and enantiomeric purity of this compound samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing between the cis and trans diastereomers.[9][10] The key lies in the coupling constant (J-value) between the protons on C1 (the CH-OH proton, Hₐ) and C2 (the CH-Ph proton, Hₑ).

-

trans-Isomer : In its stable diequatorial conformation, the Hₐ and Hₑ protons are diaxial. According to the Karplus relationship, this anti-periplanar (180°) relationship results in a large coupling constant (³J ≈ 10-13 Hz) .

-

cis-Isomer : In its stable equatorial-axial conformation, the Hₐ and Hₑ protons have a gauche relationship (approx. 60° dihedral angle). This results in a small coupling constant (³J ≈ 2-5 Hz) .

This significant difference in J-values provides a definitive diagnostic handle for assigning the relative stereochemistry.

| Parameter | trans-2-Phenylcyclohexanol | cis-2-Phenylcyclohexanol | Rationale |

| Most Stable Conformation | Phenyl (eq), OH (eq) | Phenyl (eq), OH (ax) | Minimizes steric strain from bulky phenyl group. |

| Hₐ-Hₑ Relationship | Diaxial | Axial-Equatorial | Dictated by the stable conformation. |

| Dihedral Angle (Hₐ-C-C-Hₑ) | ~180° | ~60° | Geometric relationship in the chair form. |

| ¹H NMR Coupling (³Jₐₑ) | Large (10-13 Hz) | Small (2-5 Hz) | Karplus relationship: coupling is maximized at 0° and 180°. |

Infrared (IR) Spectroscopy

The IR spectrum is useful for confirming the presence of key functional groups but is not typically used to differentiate stereoisomers.[11][12]

-

O-H Stretch : A strong, broad absorption in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (sp³) : Absorptions just below 3000 cm⁻¹ (e.g., 2850-2950 cm⁻¹).

-

C-H Stretch (sp²) : Absorptions just above 3000 cm⁻¹.

-

C=C Stretch (Aromatic) : Peaks around 1450-1600 cm⁻¹.

-

C-O Stretch : A strong absorption in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.[13][14]

-

Molecular Ion (M⁺) : The molecular weight of this compound is 176.26 g/mol . The molecular ion peak is expected at m/z = 176.[13]

-

Fragmentation : Common fragmentation pathways include the loss of water (M-18) to give a peak at m/z = 158, and cleavage of the cyclohexane ring. A prominent peak is often observed at m/z = 91, corresponding to the tropylium cation ([C₇H₇]⁺).

Chiral Analysis for Enantiomeric Purity

To determine the enantiomeric excess (ee) of a chiral sample, specialized analytical techniques are required.

-

Chiral High-Performance Liquid Chromatography (HPLC) : The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers form transient diastereomeric complexes with the CSP, leading to different interaction strengths and thus different retention times, allowing for their separation and quantification.[1]

-

Chiral Gas Chromatography (GC) : Similar to chiral HPLC, this method uses a capillary column with a chiral stationary phase to separate the enantiomers in the gas phase.

Conclusion

This compound is more than a simple alcohol; it is a sophisticated chemical tool whose power is unlocked through a precise understanding of its three-dimensional structure. The ability to control and verify its stereochemistry—distinguishing between cis and trans diastereomers and separating the respective enantiomers—is fundamental to its successful application in asymmetric synthesis. The protocols and analytical principles detailed in this guide represent a validated, industry-standard approach to the synthesis, resolution, and characterization of this indispensable chiral auxiliary. Mastery of these concepts and techniques empowers researchers to leverage this compound to its full potential in the development of complex, stereochemically defined molecules.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chimia.ch [chimia.ch]

- 5. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]

- 6. experts.illinois.edu [experts.illinois.edu]

- 7. WO1995031424A1 - Process for the preparation of optically active 2-arylcyclohexanols - Google Patents [patents.google.com]

- 8. pharmtech.com [pharmtech.com]

- 9. scribd.com [scribd.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. trans-2-Phenyl-1-cyclohexanol [webbook.nist.gov]

- 12. Cyclohexanol, 2-phenyl- [webbook.nist.gov]

- 13. This compound | C12H16O | CID 15046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. trans-2-Phenyl-1-cyclohexanol [webbook.nist.gov]

A Technical Guide to the Application of 2-Phenylcyclohexanol in Asymmetric Synthesis

Introduction

In the landscape of asymmetric synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries are a cornerstone of this endeavor, acting as temporary stereogenic scaffolds that guide a reaction towards a specific stereochemical outcome.[1] Introduced by J.K. Whitesell in 1985, trans-2-phenylcyclohexanol emerged as a powerful and more readily accessible alternative to earlier auxiliaries like 8-phenylmenthol.[2][3] Its efficacy stems from a conformationally rigid cyclohexane framework combined with the stereodirecting influence of the phenyl group, which creates a highly differentiated steric environment.[4]

This guide provides an in-depth technical overview of trans-2-phenylcyclohexanol's synthesis, resolution, and core applications in modern organic synthesis. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile tool for the construction of enantiomerically pure molecules.

Part 1: The Core Application: A Chiral Auxiliary in Stereoselective Reactions

The primary utility of 2-phenylcyclohexanol lies in its role as a chiral auxiliary.[5] The alcohol is covalently attached to an achiral substrate, forming a new chiral molecule. The inherent chirality of the auxiliary then directs subsequent reactions to occur on a specific face of the substrate, leading to the formation of one diastereomer in excess. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.

Figure 1: General workflow for asymmetric synthesis using a chiral auxiliary.

Mechanism of Stereodirection: Ene Reactions

One of the earliest and most successful applications of trans-2-phenylcyclohexanol is in the glyoxylate-ene reaction.[1] The auxiliary is first esterified with glyoxylic acid. In the presence of a Lewis acid like tin(IV) chloride, the glyoxylate ester acts as an enophile, reacting with an alkene (the ene component).

The stereochemical outcome is dictated by the transition state. The cyclohexane ring of the auxiliary adopts a stable chair conformation with the large phenyl and ester groups in equatorial positions. The phenyl group effectively shields one face of the glyoxylate, forcing the incoming alkene to approach from the less hindered face.[1] This results in excellent levels of asymmetric induction at the newly formed stereocenter.[3]

Figure 2: Facial selectivity in the glyoxylate-ene reaction.

Key Applications in Carbon-Carbon Bond Formation

Beyond ene reactions, the auxiliary has proven effective in controlling stereochemistry in a variety of other transformations.[4]

-

Asymmetric Alkylation: Derivatives such as N-acyl oxazolidinones can be prepared from this compound. Deprotonation with a strong base generates a chiral enolate where one face is blocked by the auxiliary, directing the approach of an electrophile (e.g., an alkyl halide).[4]

-

Cycloaddition Reactions: The auxiliary has been used to induce diastereoselectivity in Diels-Alder reactions, where it is attached to the dienophile.[6]

-

Ketene Cycloadditions: It has also been employed to control the stereochemistry in the reaction of olefins with ketenes.[7]

The table below summarizes the high levels of diastereoselectivity achieved in the ene reaction with various alkenes, demonstrating the auxiliary's effectiveness.

| Alkene (Ene Component) | Lewis Acid | Diastereomeric Ratio (anti:syn) | Yield (%) |

| 2,4-Dimethyl-2-pentene | SnCl₄ | 10:1 | 75 |

| 1-Hexene | SnCl₄ | >20:1 | 60 |

| Methylenecyclohexane | SnCl₄ | >20:1 | 85 |

| Data synthesized from Whitesell, J. K. et al. (1985).[1] |

Part 2: Synthesis and Resolution of Enantiopure trans-2-Phenylcyclohexanol

The practical utility of a chiral auxiliary is contingent on its availability in enantiomerically pure form. Fortunately, both enantiomers of trans-2-phenylcyclohexanol can be readily accessed.

Synthesis of Racemic Material

The racemic trans-alcohol is typically prepared via the copper-catalyzed Grignard addition of phenylmagnesium bromide to cyclohexene oxide.[7][8] This reaction proceeds with anti-stereochemistry, yielding the desired trans isomer as the major product.

Enzymatic Kinetic Resolution

Kinetic resolution is a highly efficient method for separating the enantiomers. A widely adopted protocol uses the enzyme Pseudomonas fluorescens lipase.[9] The process involves the acylation of the racemic alcohol. The lipase selectively catalyzes the reaction of one enantiomer, leaving the other unreacted.

For instance, using chloroacetate as the acyl donor, the lipase selectively hydrolyzes the chloroacetate ester of the (–)-enantiomer.[9] This leaves the unreacted (+)-ester and the resulting (–)-alcohol, which can be separated by fractional crystallization. The (+)-ester is then hydrolyzed to afford the (+)-alcohol.[7][9]

Figure 3: Workflow for the lipase-catalyzed kinetic resolution.

Asymmetric Synthesis Routes

Alternatively, enantiopure trans-2-phenylcyclohexanol can be synthesized directly. One notable method is the Sharpless Asymmetric Dihydroxylation of 1-phenylcyclohexene to produce a chiral diol. This is followed by the selective reduction of the benzylic hydroxyl group using a catalyst like Raney nickel.[9]

Part 3: Experimental Protocols

The following protocols are adapted from established, peer-reviewed procedures.

Protocol: Lipase-Catalyzed Resolution of (±)-trans-2-Phenylcyclohexyl Chloroacetate

Adapted from Schwartz, A. et al. (1993), Organic Syntheses.[7]

Materials:

-

Racemic trans-2-phenylcyclohexyl chloroacetate

-

Potassium phosphate monobasic (KH₂PO₄) buffer (0.5 M, pH 7.5)

-

Pseudomonas fluorescens lipase (e.g., Amano Lipase PS30)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Petroleum ether (30–60°C)

Procedure:

-

Setup: A solution of racemic trans-2-phenylcyclohexyl chloroacetate (e.g., 100 g) in diethyl ether (500 mL) is prepared. This is added to a vigorously stirred solution of KH₂PO₄ buffer (4 L).

-

Enzymatic Hydrolysis: Pseudomonas fluorescens lipase (e.g., 10 g) is added to the biphasic mixture. The reaction is stirred at room temperature (25°C) and monitored by TLC until approximately 50% hydrolysis is achieved (typically 24-48 hours).

-

Workup: The organic layer is separated. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are filtered through Celite to remove enzyme residue.

-

Drying and Concentration: The combined organic solution is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a crude oil containing unreacted (+)-ester and the desired (–)-alcohol.

-

Separation: The crude oil is dissolved in a minimal amount of hot petroleum ether. Upon cooling to -20°C, the (–)-(1R,2S)-trans-2-phenylcyclohexanol crystallizes and is collected by filtration.[7] The filtrate contains the (+)-(1S,2R)-ester.

-

Hydrolysis of the Ester: The filtrate is concentrated, and the resulting (+)-ester is hydrolyzed using aqueous sodium hydroxide in methanol to yield (+)-(1S,2R)-trans-2-phenylcyclohexanol after workup and recrystallization.[7]

Part 4: Concluding Remarks

trans-2-Phenylcyclohexanol stands as a testament to the power of rational design in asymmetric synthesis. Its rigid framework, predictable stereodirecting ability, and the accessibility of both enantiomers through efficient resolution protocols have solidified its place as a valuable tool for synthetic chemists.[2] From foundational carbon-carbon bond-forming reactions to its use as a precursor for more complex chiral ligands, it offers a reliable and cost-effective strategy for introducing chirality, making it highly relevant for applications in pharmaceutical development and natural product synthesis.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Trans-2-Phenyl-1-cyclohexanol - Wikiwand [wikiwand.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chimia.ch [chimia.ch]

- 9. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Cis and Trans Isomers of 2-Phenylcyclohexanol

Abstract

2-Phenylcyclohexanol is a pivotal molecule in stereochemical studies and a valuable building block in asymmetric synthesis. Its structure, featuring two chiral centers on a conformationally dynamic cyclohexane ring, gives rise to two pairs of enantiomers, categorized as cis and trans diastereomers. Understanding the distinct structural, energetic, and spectroscopic properties of these isomers is critical for researchers in organic synthesis and drug development. This guide provides a comprehensive analysis of the conformational preferences, stereoselective synthesis, and analytical differentiation of cis- and trans-2-phenylcyclohexanol, grounded in established chemical principles and experimental data.

Introduction: Stereoisomerism in this compound

The concept of isomerism is fundamental to organic chemistry, and this compound serves as an excellent model for exploring its subtleties. The structure contains two stereogenic centers at carbon 1 (C1), bearing the hydroxyl group, and carbon 2 (C2), bearing the phenyl group. This configuration results in a total of four possible stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomeric to each other, commonly referred to as the cis and trans isomers.

-

Trans Isomers : The hydroxyl (-OH) and phenyl (-C₆H₅) groups are on opposite faces of the cyclohexane ring. This pair consists of the (1R, 2S) and (1S, 2R) enantiomers.

-

Cis Isomers : The hydroxyl and phenyl groups are on the same face of the ring. This pair consists of the (1R, 2R) and (1S, 2S) enantiomers.

The spatial relationship between these substituents profoundly influences the molecule's stability, reactivity, and spectroscopic signature.

Caption: Stereochemical relationships of this compound isomers.

Conformational Analysis and Thermodynamic Stability

The thermodynamic stability of cyclohexane derivatives is primarily dictated by the steric strain associated with axial substituents. The preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformers.[1] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.[2]

| Substituent | A-value (kcal/mol) |

| Hydroxyl (-OH) | ~0.6 - 1.0 (solvent dependent) |

| Phenyl (-C₆H₅) | ~3.0 |

| Table 1: Approximate A-values for relevant substituents.[3] |

Trans-2-Phenylcyclohexanol

The trans isomer can exist in two chair conformations: one with both the phenyl and hydroxyl groups in equatorial positions (di-equatorial) and another with both in axial positions (di-axial).

-

Di-equatorial Conformer : This conformation minimizes steric strain. The large phenyl group and the smaller hydroxyl group both occupy the sterically favored equatorial positions.

-

Di-axial Conformer : This conformation is highly disfavored due to severe 1,3-diaxial interactions involving both bulky groups.

Given the large A-value of the phenyl group, the conformational equilibrium overwhelmingly favors the di-equatorial form. This makes trans-2-phenylcyclohexanol a conformationally rigid system and the thermodynamically most stable isomer overall.

Cis-2-Phenylcyclohexanol

The cis isomer must have one substituent in an axial position and the other in an equatorial position. The ring can flip between two chair conformers:

-

Conformer A : Equatorial phenyl group, axial hydroxyl group.

-

Conformer B : Axial phenyl group, equatorial hydroxyl group.

Based on the A-values, the steric strain from an axial phenyl group (~3.0 kcal/mol) is far greater than that from an axial hydroxyl group (~0.9 kcal/mol). Therefore, the equilibrium strongly favors Conformer A , where the bulky phenyl group occupies the equatorial position.

Caption: Conformational equilibria for cis and trans isomers.

Stereoselective Synthesis Strategies

The targeted synthesis of either the cis or trans isomer relies on selecting a reaction pathway with a predictable stereochemical outcome. The choice of reagents and reaction conditions dictates whether the synthesis is under kinetic or thermodynamic control.

Caption: Key synthetic routes to cis and trans-2-Phenylcyclohexanol.

A. Synthesis of cis-2-Phenylcyclohexanol (Kinetic Control)

The reduction of 2-phenylcyclohexanone with hydride reagents like sodium borohydride (NaBH₄) is a classic example of a kinetically controlled reaction. The stereochemical outcome is determined by the trajectory of the nucleophilic hydride attack on the carbonyl group.

-

Mechanism: The hydride can attack from either the axial or equatorial face of the cyclohexane chair. Equatorial attack is sterically less hindered than axial attack, which is impeded by the axial hydrogens at C4 and C6.[4][5]

-

Outcome: Equatorial attack leads to the formation of an axial hydroxyl group. Since the bulky phenyl group already occupies the more stable equatorial position in the starting ketone, the resulting product is the cis isomer (equatorial phenyl, axial hydroxyl).[6]

B. Synthesis of trans-2-Phenylcyclohexanol (Thermodynamic & Stereospecific Control)

-

Catalytic Hydrogenation: The reduction of 2-phenylcyclohexanone using catalytic hydrogenation (e.g., H₂ over a palladium catalyst) often allows for equilibration, leading to the formation of the more stable thermodynamic product, trans-2-phenylcyclohexanol.[7]

-

Hydroboration-Oxidation: A more reliable and stereospecific method is the hydroboration-oxidation of 1-phenylcyclohexene.[8]

-

Mechanism: This two-step process begins with the syn-addition of borane (BH₃) across the double bond. The boron atom adds to the less substituted carbon, and the hydrogen adds to the more substituted carbon, both from the same face of the ring. The subsequent oxidation step with hydrogen peroxide replaces the carbon-boron bond with a carbon-hydroxyl bond with perfect retention of stereochemistry.[9][10][11]

-

Outcome: The net result is the syn-addition of H and OH across the double bond, yielding exclusively trans-2-phenylcyclohexanol.

-

Analytical Characterization and Differentiation

Distinguishing between the cis and trans diastereomers is readily achieved by analyzing their physical and spectroscopic properties.

| Property | cis-2-Phenylcyclohexanol | trans-2-Phenylcyclohexanol | Rationale |

| Melting Point | Oil or low-melting solid | 53-57 °C[12] | The more stable and symmetrical trans isomer packs more efficiently into a crystal lattice. |

| ¹H NMR: H1 Signal | Broad singlet or narrow multiplet | Doublet of doublets or triplet | H1 is equatorial in the stable conformer. |

| ¹H NMR: J(H1,H2) | ~2-5 Hz (axial-equatorial)[13] | ~10-13 Hz (diaxial)[13] | Coupling constant depends on the dihedral angle between H1 and H2 (Karplus relationship). |

Table 2: Key distinguishing properties of this compound isomers.

¹H NMR Spectroscopy: The Definitive Tool

Proton NMR spectroscopy is the most powerful method for unambiguous assignment of the cis and trans isomers. The key lies in the coupling constant (J-value) between the proton on C1 (H1, geminal to the -OH) and the proton on C2 (H2, geminal to the -Ph).

-

Trans Isomer: In its stable di-equatorial conformation, both H1 and H2 are in axial positions. The dihedral angle between them is approximately 180°, which, according to the Karplus equation, results in a large coupling constant (³J_ax,ax ≈ 10-13 Hz). This typically appears as a triplet or a doublet of doublets for the H1 signal.[14][15]

-

Cis Isomer: In its stable conformation (equatorial Ph, axial OH), H1 is equatorial and H2 is axial. The dihedral angle is approximately 60°, leading to a much smaller coupling constant (³J_ax,eq ≈ 2-5 Hz). The H1 signal often appears as a broad singlet or a poorly resolved multiplet.[13]

Infrared (IR) Spectroscopy

While less definitive for stereoisomer differentiation, IR spectroscopy confirms the presence of the key functional groups. Both isomers will exhibit:

-

A strong, broad absorption in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of a hydrogen-bonded alcohol.[16][17][18][19]

-

A strong C-O stretching absorption between 1260-1050 cm⁻¹. The exact position can offer clues; secondary alcohols like this compound typically show this peak between 1150-1075 cm⁻¹.[20] Subtle differences in the shape and position of the O-H band may arise due to variations in intramolecular and intermolecular hydrogen bonding capabilities between the two isomers.

Applications in Asymmetric Synthesis

Enantiomerically pure trans-2-phenylcyclohexanol is widely recognized as a powerful chiral auxiliary in organic synthesis.[21] Its rigid di-equatorial conformation provides a well-defined steric environment that can effectively control the facial selectivity of reactions performed on substrates to which it is attached. It has been successfully employed in a variety of asymmetric transformations, including cycloadditions, enolate alkylations, and Pauson-Khand reactions.[22] The synthesis of enantiopure forms is often achieved through enzymatic resolution or asymmetric synthesis routes like the Sharpless asymmetric dihydroxylation.[21][23]

Experimental Protocols

Protocol 1: Synthesis of (predominantly) cis-2-Phenylcyclohexanol via Reduction of 2-Phenylcyclohexanone

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylcyclohexanone (5.0 g, 28.7 mmol) in methanol (50 mL).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

-

Reduction: While stirring vigorously, add sodium borohydride (NaBH₄) (0.65 g, 17.2 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

-

Quenching: Carefully quench the reaction by slowly adding 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~2) and gas evolution ceases.

-

Extraction: Reduce the volume of methanol using a rotary evaporator. Add deionized water (50 mL) and extract the product with dichloromethane (3 x 30 mL).

-

Workup: Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be purified by column chromatography on silica gel (e.g., 10:1 hexanes:ethyl acetate) to yield the product, which is typically an oil.

-

Characterization: Confirm the stereochemical identity using ¹H NMR, looking for a small H1-H2 coupling constant.

Protocol 2: Synthesis of trans-2-Phenylcyclohexanol via Hydroboration-Oxidation of 1-Phenylcyclohexene

-

Setup: In an oven-dried 100 mL two-neck flask under a nitrogen atmosphere, dissolve 1-phenylcyclohexene (4.0 g, 25.3 mmol) in anhydrous tetrahydrofuran (THF) (25 mL).

-

Hydroboration: Cool the flask to 0 °C in an ice bath. Slowly add 1.0 M borane-THF complex in THF (10 mL, 10 mmol) dropwise via syringe over 20 minutes.

-

Reaction: After the addition, remove the ice bath and stir the mixture at room temperature for 2 hours.

-

Oxidation Setup: Cool the reaction mixture back to 0 °C.

-

Oxidation: Slowly and sequentially add water (5 mL), 3 M aqueous sodium hydroxide (NaOH) (10 mL), and 30% hydrogen peroxide (H₂O₂) (10 mL). Caution: The reaction is exothermic, and H₂O₂ is a strong oxidant.

-

Reflux: Carefully heat the mixture to reflux for 1 hour.

-

Extraction: Cool the mixture to room temperature and separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Workup: Combine all organic layers and wash with brine (25 mL). Dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting white solid can be recrystallized from hexanes to afford pure trans-2-phenylcyclohexanol.[24]

-

Characterization: Confirm the stereochemical identity using ¹H NMR (large H1-H2 coupling constant) and melting point analysis.

References

- 1. A value - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. An efficient synthesis of enantiomerically pure trans-2-phenylcyclohexanol-Science-Chemical Encyclopedia-lookchem [lookchem.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. youtube.com [youtube.com]

- 10. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 2362-61-0 CAS MSDS (TRANS-2-PHENYL-1-CYCLOHEXANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. Solved i) Draw cis-2-phenyl-1-cyclohexanol in the most | Chegg.com [chegg.com]

- 14. 1H NMR:E/Z Diastereoisomerism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

- 20. spectroscopyonline.com [spectroscopyonline.com]

- 21. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. Trans-2-Phenyl-1-cyclohexanol [chemeurope.com]

- 24. Organic Syntheses Procedure [orgsyn.org]

2-Phenylcyclohexanol as a chiral auxiliary introduction

An In-depth Technical Guide to 2-Phenylcyclohexanol as a Chiral Auxiliary

Introduction: The Quest for Stereochemical Control

In the landscape of modern organic synthesis, particularly within pharmaceutical and natural product development, the control of stereochemistry is paramount. Most biological molecules are chiral, and often only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or even harmful.[1] Asymmetric synthesis, the selective production of a single stereoisomer, is therefore a cornerstone of contemporary chemistry.[2] Among the various strategies to achieve this, the use of a chiral auxiliary remains a powerful and reliable method.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate, directs a subsequent stereoselective reaction, and is then removed to reveal the enantiomerically enriched product.[1][3] The ideal auxiliary should be readily available in both enantiomeric forms, attach and detach under mild conditions without racemization, and provide a high degree of stereochemical control.[3] In 1985, J. K. Whitesell and coworkers introduced trans-2-phenylcyclohexanol as a highly effective chiral auxiliary, offering a more accessible alternative to earlier auxiliaries like 8-phenylmenthol.[1][4][5] Its rigid cyclohexyl backbone and the directing influence of the phenyl group provide a well-defined chiral environment, enabling high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions.[6]

This guide provides a comprehensive technical overview of this compound, covering its synthesis and resolution, the mechanistic basis for its stereodirecting power, its applications in key asymmetric transformations, and protocols for its use.

Synthesis and Resolution: Accessing the Enantiopure Auxiliary

A significant advantage of this compound is its accessibility. The racemic trans isomer is readily prepared, and efficient methods exist for its resolution into single enantiomers.

Synthesis of Racemic trans-2-Phenylcyclohexanol

The most common synthesis involves the copper-catalyzed Grignard reaction of phenylmagnesium bromide with cyclohexene oxide.[7][8] This reaction proceeds via an SN2' mechanism, yielding the desired trans-2-phenylcyclohexanol.

References

An In-depth Technical Guide to the Synthesis of Racemic trans-2-Phenylcyclohexanol

This guide provides a comprehensive overview of the synthesis of racemic trans-2-Phenylcyclohexanol, a valuable intermediate in organic synthesis and a precursor to chiral auxiliaries.[1][2] The content is tailored for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying scientific principles and practical insights.

Introduction: Significance of 2-Phenylcyclohexanol

This compound, particularly its trans isomer, serves as a crucial building block in the synthesis of various complex organic molecules. The enantiomers of trans-2-phenylcyclohexanol are widely employed as powerful chiral auxiliaries in asymmetric synthesis.[3][4] The racemic mixture is often the starting point for resolutions to obtain these enantiomerically pure compounds or can be used directly in applications where stereochemistry at this center is not critical.

This document focuses on a reliable and commonly employed method for the preparation of racemic trans-2-Phenylcyclohexanol: the Grignard reaction between phenylmagnesium bromide and cyclohexene oxide.

Synthetic Strategy: Grignard Reaction with an Epoxide

The reaction of a Grignard reagent with an epoxide is a classic and efficient method for carbon-carbon bond formation, resulting in the creation of an alcohol.[5][6] This approach is particularly advantageous for the synthesis of this compound as it directly introduces the phenyl group and the hydroxyl group in a predictable stereochemical relationship.

Mechanistic Rationale

The core of this synthesis lies in the nucleophilic ring-opening of an epoxide by a Grignard reagent.[7][8] Grignard reagents, with their highly polarized carbon-magnesium bond, act as potent sources of carbanions.[9][10]

The reaction proceeds via an SN2-like mechanism.[8][11][12] The phenyl carbanion from phenylmagnesium bromide attacks one of the electrophilic carbons of the cyclohexene oxide ring. Due to the significant ring strain of the three-membered epoxide ring, it is highly susceptible to nucleophilic attack.[7]

Stereochemical Control: A key feature of the SN2 reaction is the backside attack of the nucleophile relative to the leaving group. In the case of an epoxide, the oxygen atom acts as the leaving group upon protonation in the workup step. The nucleophilic phenyl group attacks the carbon atom from the face opposite to the carbon-oxygen bond.[8][13] This backside attack on the meso starting material, cyclohexene oxide, dictates that the incoming phenyl group and the resulting hydroxyl group will be on opposite sides of the cyclohexane ring, leading to the formation of the trans isomer.[7]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of racemic trans-2-Phenylcyclohexanol.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium Turnings | 24.31 | 35.3 g | 1.45 |

| Bromobenzene | 157.01 | 155 mL (231 g) | 1.47 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | ~1.4 L | - |

| Cyclohexene Oxide | 98.14 | 101 mL (98.1 g) | 1.00 |

| Saturated Ammonium Chloride (NH₄Cl) solution | - | ~600 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

| Pentane | 72.15 | As needed for recrystallization | - |

Procedure

Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: Assemble a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

-

Initiation: Place the magnesium turnings in the flask. Add approximately 170 mL of anhydrous THF.

-

Grignard Formation: Prepare a solution of bromobenzene in 250 mL of anhydrous THF in the dropping funnel. Add a small portion of this solution to the magnesium suspension to initiate the reaction. The reaction is typically initiated by gentle warming or the addition of a small crystal of iodine. Once the reaction begins (indicated by cloudiness and gentle refluxing), add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.[14]

-

Completion: After the addition is complete, add an additional 1 L of anhydrous THF and reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The final solution should be cloudy and grayish-brown.[14]

Part 2: Reaction with Cyclohexene Oxide

-

Cooling: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice-water bath.

-

Epoxide Addition: Prepare a solution of cyclohexene oxide in 100 mL of anhydrous THF. Add this solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

-

Reaction Time: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

Part 3: Workup and Purification

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred, saturated aqueous solution of ammonium chloride (~500 mL) to quench the reaction and hydrolyze the magnesium alkoxide.[15]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether (2 x 150 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated brine (2 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a light-yellow solid.[15]

-

Recrystallization: Recrystallize the crude solid from pentane or petroleum ether to afford pure racemic trans-2-Phenylcyclohexanol as a white crystalline solid.[15]

Safety Precautions

-

Grignard reagents are highly reactive and pyrophoric. All operations should be conducted under an inert atmosphere (nitrogen or argon) and in anhydrous solvents.[14]

-

Diethyl ether and THF are highly flammable. Avoid open flames and use a well-ventilated fume hood.

-

Bromobenzene is a hazardous substance. Handle with appropriate personal protective equipment.

Characterization

The identity and purity of the synthesized trans-2-Phenylcyclohexanol can be confirmed by various analytical techniques:

-

Melting Point: The reported melting point for racemic trans-2-phenylcyclohexanol is 55.5–57.0 °C.[15]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band for the O-H stretch of the alcohol group around 3200-3600 cm⁻¹ and absorptions corresponding to C-H bonds of the aromatic and cycloaliphatic rings.[16][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to confirm the structure. The chemical shifts and coupling constants of the protons on the cyclohexane ring will be indicative of the trans stereochemistry.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[18]

Visualization of the Synthesis

Reaction Workflow

The following diagram illustrates the overall workflow for the synthesis of racemic trans-2-Phenylcyclohexanol.

References

- 1. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Trans-2-Phenyl-1-cyclohexanol [chemeurope.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. What is the reaction of epoxide with Grignard reag class 11 chemistry CBSE [vedantu.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. youtube.com [youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Khan Academy [khanacademy.org]

- 14. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. TRANS-2-PHENYL-1-CYCLOHEXANOL(2362-61-0) IR Spectrum [m.chemicalbook.com]

- 17. trans-2-Phenyl-1-cyclohexanol [webbook.nist.gov]

- 18. trans-2-Phenyl-1-cyclohexanol [webbook.nist.gov]

solubility of 2-Phenylcyclohexanol in common organic solvents

An In-Depth Technical Guide to the Solubility of 2-Phenylcyclohexanol in Common Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound is a valuable intermediate in organic synthesis and drug development, where its solubility characteristics are critical for reaction kinetics, purification, and formulation. This guide provides a comprehensive analysis of the solubility of this compound in a range of common organic solvents. In the absence of extensive experimental data in publicly available literature, this document employs a predictive approach grounded in the principles of Hansen Solubility Parameters (HSPs). By calculating the HSPs for this compound, we predict its relative solubility in various solvents, offering a robust framework for solvent selection. Furthermore, this guide furnishes a detailed, self-validating experimental protocol for the gravimetric determination of solubility, enabling researchers to verify these predictions and generate precise quantitative data.

Introduction to this compound: Structure and Significance

This compound is an organic compound featuring a cyclohexane ring substituted with a phenyl group and a hydroxyl (-OH) group on adjacent carbons. Its molecular formula is C₁₂H₁₆O, and its molecular weight is approximately 176.26 g/mol [1][2].

1.1. Stereoisomerism: The Cis and Trans Configurations

The presence of two stereocenters at positions 1 and 2 of the cyclohexane ring gives rise to two diastereomers: cis-2-phenylcyclohexanol and trans-2-phenylcyclohexanol[1][3]. In the more stable chair conformation:

-

In the trans isomer, the phenyl and hydroxyl groups are on opposite sides of the ring, typically assuming a diequatorial position to minimize steric hindrance. This conformation makes the polar hydroxyl group more accessible for solvent interaction.

-

In the cis isomer, the groups are on the same side, leading to one axial and one equatorial substituent. The axial-equatorial arrangement can result in greater steric shielding of the hydroxyl group, potentially influencing its hydrogen-bonding capability and, consequently, its solubility profile compared to the trans isomer.

1.2. Applications in Research and Development

The chiral nature of this compound, particularly its enantiomers like (+)-trans-2-phenylcyclohexanol, makes it a significant chiral auxiliary and building block in asymmetric synthesis. Its derivatives are explored in medicinal chemistry, making the understanding of its solubility paramount for controlling reaction conditions, developing purification strategies (e.g., crystallization), and formulating active pharmaceutical ingredients (APIs).

Theoretical Framework: Predicting Solubility with Hansen Parameters

The fundamental principle governing solubility is "like dissolves like." This concept is quantitatively captured by solubility parameters, which correlate the cohesive energy density of materials. While the Hildebrand solubility parameter offers a single value, the Hansen Solubility Parameter (HSP) model provides a more nuanced, three-dimensional approach that is highly effective for predicting the solubility of polar and hydrogen-bonding molecules like this compound[4][5].

HSPs deconstruct the total cohesive energy into three components[4][5]:

-

δD (Dispersion): Energy from atomic van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from the exchange of electrons (e.g., between hydroxyl groups).

The total Hansen parameter is related to these components by the equation: δTotal² = δD² + δP² + δH²

For a solute to dissolve in a solvent, their HSPs must be similar. This similarity is quantified by the Hansen distance (Ra), where a smaller distance implies a higher affinity and greater likelihood of dissolution[6].

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

Predicted Solubility Profile of this compound

3.1. Calculation of this compound Hansen Parameters

The this compound molecule is deconstructed into its constituent functional groups:

-

5 x >CH₂ (cyclic)

-

1 x >CH- (cyclic, tertiary carbon)

-

1 x >CH-OH (cyclic, secondary alcohol)

-

5 x =CH- (aromatic)

-

1 x =C< (aromatic, tertiary)

Using the published group contribution values for molar volume (V), δD, δP, and δH, the estimated Hansen Solubility Parameters for this compound are calculated as follows:

-

Molar Volume (V): 165.5 cm³/mol

-

δD: 18.9 MPa⁰·⁵

-

δP: 4.5 MPa⁰·⁵

-

δH: 8.0 MPa⁰·⁵

3.2. Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted solubility of this compound based on the calculated Hansen distance (Ra) to a selection of common organic solvents. A lower Ra value suggests a better solubility match. The qualitative prediction is based on the principle that smaller distances lead to higher solubility.

| Solvent Category | Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Hansen Distance (Ra) from this compound | Predicted Solubility |

| Polar Protic | Methanol | 14.7 | 12.3 | 22.3 | 19.3 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 14.5 | Low-Medium | |

| 1-Propanol | 16.0 | 6.8 | 17.4 | 11.2 | Medium | |

| 1-Butanol | 16.0 | 5.7 | 15.8 | 9.0 | High | |

| Acetic Acid | 14.5 | 8.0 | 13.5 | 8.7 | High | |

| Polar Aprotic | Acetone | 15.5 | 10.4 | 7.0 | 7.5 | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 3.5 | High | |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 3.2 | High | |

| Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 | 4.3 | High | |

| Chloroform | 17.8 | 3.1 | 5.7 | 3.9 | High | |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 14.5 | Low-Medium | |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 10.7 | Medium | |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 12.2 | Medium | |

| Nonpolar | Toluene | 18.0 | 1.4 | 2.0 | 8.2 | High |

| Benzene | 18.4 | 0.0 | 2.0 | 9.5 | Medium-High | |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 6.9 | High | |

| Cyclohexane | 16.8 | 0.0 | 0.2 | 11.9 | Medium | |

| n-Hexane | 14.9 | 0.0 | 0.0 | 12.5 | Low-Medium | |

| Carbon Tetrachloride | 17.8 | 0.0 | 0.6 | 11.2 | Medium |

Note: Solvent HSP values are sourced from established literature and databases[8][9][10]. The qualitative prediction serves as a screening guide and should be confirmed by experimental measurement.

Visualizing Solubility Relationships

The relationship between this compound and various solvents can be visualized in a conceptual Hansen space. Solvents with a smaller distance (Ra) are "closer" to this compound and are thus better solvents.

Caption: Conceptual map of Hansen space showing good (green) and poor (yellow) solvents relative to this compound.

Experimental Protocol: Gravimetric Determination of Solubility

This protocol provides a robust, self-validating method for quantifying the solubility of this compound. The gravimetric method is a classic and reliable technique based on the direct measurement of mass[11][12][13].

5.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Analytical balance (±0.1 mg precision)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Thermostatic shaker or orbital shaker with temperature control

-

Syringes (glass, gas-tight) and syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed, labeled glass sample pans or watch glasses

-

Vacuum oven or desiccator

5.2. Step-by-Step Methodology

Caption: Experimental workflow for the gravimetric determination of solubility.

5.3. Detailed Protocol and Causality

-

Preparation of Saturated Solution:

-

Action: Add an excess of solid this compound to a vial containing a known volume of the test solvent. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

-

Causality: Adding excess solute is critical to ensure that the solution becomes saturated, meaning it reaches the maximum concentration of dissolved solute at a given temperature. This is the definition of solubility equilibrium.

-

-

Equilibration:

-

Action: Tightly seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate for a prolonged period (24-48 hours).

-

Causality: Constant temperature is essential as solubility is temperature-dependent. Prolonged agitation ensures that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. A shorter time might result in an undersaturated solution and an inaccurate, lower solubility value.

-

-

Sampling:

-

Action: Cease agitation and allow the vials to stand undisturbed in the thermostatic bath for several hours for the excess solid to settle. Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter.

-

Causality: The filter removes any suspended microcrystals, which would otherwise be weighed as dissolved solute, leading to an erroneously high solubility measurement. Taking only the supernatant ensures you are analyzing the saturated solution itself.

-

-

Gravimetric Analysis:

-

Action: Dispense a precise aliquot (e.g., 5.00 mL) of the filtered solution into a pre-weighed sample pan. Immediately record the total mass (pan + solution).

-

Causality: Knowing the mass of the solution allows for a more accurate calculation of solubility, especially if the density of the saturated solution is unknown.

-

-

Drying to Constant Mass:

-

Action: Carefully evaporate the solvent in a controlled environment (e.g., a vacuum oven at a temperature below the solute's melting point). After initial evaporation, continue to dry the residue for set intervals (e.g., 1 hour), weighing the pan after each interval until two consecutive weighings are identical (e.g., within ±0.2 mg).

-

Causality: Drying to a constant mass is the self-validating step of this protocol. It provides objective proof that all the volatile solvent has been removed. If drying is incomplete, the residual solvent will add to the final mass, artificially inflating the calculated solubility.

-

-

Calculation:

-

Mass of solute = (Mass of pan + dry residue) - (Mass of empty pan)

-

Mass of solvent = (Mass of pan + solution) - (Mass of pan + dry residue)

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

-

Conclusion

This guide provides a robust framework for understanding and determining the solubility of this compound. By leveraging the predictive power of Hansen Solubility Parameters, researchers can effectively screen and select appropriate solvents, saving significant time and resources. The calculated HSPs suggest that this compound exhibits high solubility in moderately polar solvents like esters (ethyl acetate), ethers (THF), and chlorinated hydrocarbons (DCM, chloroform), as well as some polar aprotic (acetone) and nonpolar aromatic (toluene) solvents. The provided gravimetric protocol offers a reliable method for obtaining precise, quantitative data to validate these predictions and support critical work in synthesis, purification, and formulation.

References

- 1. TRANS-2-PHENYL-1-CYCLOHEXANOL | 2362-61-0 [chemicalbook.com]

- 2. This compound | C12H16O | CID 15046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (+/-)-cis-2-phenylcyclohexanol | CAS#:17540-18-0 | Chemsrc [chemsrc.com]

- 4. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. ojs.wiserpub.com [ojs.wiserpub.com]

- 7. kinampark.com [kinampark.com]

- 8. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 9. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 10. Hansen solubility parameters [stenutz.eu]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pharmajournal.net [pharmajournal.net]

- 13. scribd.com [scribd.com]

The Whitesell Auxiliary: A Technical Guide to its Historical Development and Application in Asymmetric Synthesis

Abstract

In the landscape of asymmetric synthesis, the quest for efficient and predictable stereocontrol has led to the development of numerous chiral auxiliaries. Among these, trans-2-phenyl-1-cyclohexanol, introduced by James K. Whitesell in 1985, emerged as a powerful and readily accessible tool for the stereoselective formation of carbon-carbon bonds. This in-depth technical guide charts the historical development of Whitesell's auxiliary, from its conceptual genesis to its application in a range of asymmetric transformations. We will delve into the mechanistic underpinnings of its stereodirecting power, provide detailed experimental protocols for its synthesis and cleavage, and offer a comparative analysis with other prominent chiral auxiliaries. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical knowledge of this versatile chiral controller.

Introduction: The Need for a Practical and Powerful Chiral Auxiliary

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the biological activity of a molecule is often dictated by its absolute stereochemistry.[1] Chiral auxiliaries, temporarily installed on a prochiral substrate to direct a stereoselective reaction, represent a robust strategy for achieving high levels of enantiopurity.[1] In the early 1980s, the field was dominated by auxiliaries such as Corey's 8-phenylmenthol and Trost's mandelic acid.[1] While effective, these auxiliaries presented challenges, including difficulties in preparation and, in some cases, limitations in the achievable levels of diastereoselectivity.

It was in this context that James K. Whitesell and his coworkers introduced trans-2-phenyl-1-cyclohexanol in 1985 as a "powerful and readily available chiral auxiliary".[2] The design of this auxiliary was predicated on the principle of creating a well-defined steric environment to effectively shield one face of a reactive intermediate. The rigid cyclohexyl ring and the strategically positioned phenyl group were key to its success.

Synthesis of Whitesell's Auxiliary: Accessing Both Enantiomers

A significant advantage of Whitesell's auxiliary is the accessibility of both enantiomers, allowing for the synthesis of either enantiomer of the target molecule. Two primary methods have been established for the preparation of enantiomerically pure (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-phenyl-1-cyclohexanol.

Enzymatic Resolution of Racemic trans-2-phenylcyclohexyl Chloroacetate

This classical approach, developed by Whitesell, relies on the stereoselective hydrolysis of a racemic chloroacetate ester catalyzed by a lipase.[2][3]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution [3]

-

Preparation of Racemic trans-2-phenylcyclohexyl Chloroacetate:

-

To a solution of racemic trans-2-phenylcyclohexanol (100 g, 0.567 mol) in dichloromethane (250 mL) is added chloroacetyl chloride (50 mL, 0.625 mol) and 4-dimethylaminopyridine (DMAP) (300 mg, 0.0025 mol).[3]

-

The mixture is heated at reflux for 6 hours.[3]

-

After cooling, the reaction is quenched by the careful addition of a saturated sodium bicarbonate solution (350 mL) and stirred for 3 hours.[3]

-

The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to afford the racemic chloroacetate.[3]

-

-

Enzymatic Hydrolysis:

-

A solution of the racemic chloroacetate (e.g., 70 g, 0.277 mol) in a phosphate buffer (pH 7) is treated with a lipase from Pseudomonas fluorescens.[2][3]

-

The pH of the mixture is maintained at 7.0 by the controlled addition of 1 N sodium hydroxide. The reaction is monitored until approximately 50% hydrolysis is achieved.[3]

-

The mixture is then extracted with ether. The ether layer contains the unreacted (+)-chloroacetate. The aqueous layer is acidified and extracted to yield the (−)-alcohol.[3]

-

-

Hydrolysis of the Remaining Ester:

-

The recovered (+)-chloroacetate is hydrolyzed using sodium hydroxide in methanol to yield the (+)-trans-2-phenyl-1-cyclohexanol.[3]

-

Sharpless Asymmetric Dihydroxylation

A more modern and highly efficient route to the enantiopure auxiliary involves the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene, followed by a selective reduction.[4][5]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation Route [4]

-

Asymmetric Dihydroxylation of 1-Phenylcyclohexene:

-

To a vigorously stirred mixture of potassium ferricyanide (247 g, 0.75 mol), potassium carbonate (104 g, 0.75 mol), and methanesulfonamide (23.8 g, 0.25 mol) in water (375 mL) and tert-butyl alcohol (250 mL) is added the chiral ligand (DHQD)₂PHAL (486.9 mg, 0.625 mmol) and potassium osmate dihydrate (46.1 mg, 0.125 mmol).[4]

-

1-Phenylcyclohexene (39.55 g, 0.25 mol) is added, and the slurry is stirred for 2 days at room temperature.[4]

-

The product, (+)-(1R,2R)-1-phenylcyclohexane-cis-1,2-diol, crystallizes and is isolated by filtration and extraction.[4]

-

-

Selective Reduction of the Diol:

-

The isolated diol is dissolved in ethanol and added to a slurry of activated W-2 Raney nickel in wet ethanol under a nitrogen atmosphere.[4]

-

The mixture is stirred, and the progress of the reduction is monitored.

-

After completion, the Raney nickel is filtered off, and the filtrate is concentrated. The crude product is purified by crystallization to yield enantiomerically pure (−)-(1R,2S)-trans-2-phenyl-1-cyclohexanol.[4]

-

Mechanism of Stereocontrol: The Ene Reaction as a Case Study

The seminal application of Whitesell's auxiliary was in the Lewis acid-catalyzed ene reaction of glyoxylate esters.[1] The high diastereoselectivity observed in these reactions is a direct consequence of the conformational rigidity of the auxiliary and the shielding effect of the phenyl group.

The proposed transition state model for the ene reaction of a glyoxylate ester derived from (−)-(1R,2S)-trans-2-phenyl-1-cyclohexanol is depicted below.

Caption: Proposed chair-like transition state for the ene reaction.

In this model, the Lewis acid (e.g., SnCl₄) coordinates to both the carbonyl oxygen of the glyoxylate and the ether oxygen of the auxiliary, creating a rigid, chelated structure. The cyclohexyl ring adopts a chair conformation with the bulky phenyl group occupying a pseudo-equatorial position to minimize steric interactions. This orientation of the phenyl group effectively blocks the Si face of the glyoxylate, forcing the incoming alkene to approach from the less hindered Re face. This facial bias is the origin of the high diastereoselectivity observed.[1]

Scope of Applications

While initially developed for the ene reaction, the utility of Whitesell's auxiliary has been demonstrated in a variety of other asymmetric transformations.

Diels-Alder Reactions

The auxiliary has been successfully employed to control the stereochemistry of Diels-Alder reactions. When attached to a dienophile, such as an acrylate, the auxiliary directs the approach of the diene to one face of the dienophile, leading to high levels of diastereoselectivity in the resulting cycloadducts.

Conjugate Additions

Whitesell's auxiliary has also been used to direct the 1,4-conjugate addition of nucleophiles to α,β-unsaturated esters. The steric hindrance provided by the auxiliary again dictates the facial selectivity of the nucleophilic attack.

Cleavage of the Auxiliary

A crucial step in any chiral auxiliary-mediated synthesis is the removal of the auxiliary without compromising the stereochemical integrity of the newly formed chiral center. For Whitesell's auxiliary, which is typically attached via an ester linkage, saponification is a common cleavage method.

Experimental Protocol: Saponification of an Ester [3]

-

The ester product is dissolved in a mixture of methanol and 2 N sodium hydroxide.[3]

-

The solution is stirred at reflux for 3 hours, or until TLC analysis indicates complete consumption of the starting material.[3]

-

After cooling to room temperature, the mixture is neutralized to pH 7 with an acid (e.g., 3 N sulfuric acid) and diluted with water.[3]

-

The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is dried and concentrated.[3]

-

The recovered chiral auxiliary can often be purified by crystallization and reused.

Comparative Analysis with Other Auxiliaries

The efficacy of a chiral auxiliary is best understood in the context of other available methods. Below is a comparative overview of Whitesell's auxiliary with the widely used Evans' oxazolidinone auxiliaries.

| Feature | Whitesell's Auxiliary (trans-2-phenyl-1-cyclohexanol) | Evans' Auxiliaries (Oxazolidinones) |